molecular formula C24H23N5OS2 B2755960 N-(2,5-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1189887-61-3

N-(2,5-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2755960
CAS No.: 1189887-61-3
M. Wt: 461.6
InChI Key: WTBBRYDEXWQWBO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a fused thiazolo[4,5-d]pyrimidine scaffold linked to a tetrahydroisoquinoline moiety. The sulfanyl (-S-) bridge and aromatic substituents (e.g., 2,5-dimethylphenyl) are critical for its pharmacophore configuration, which may influence interactions with enzymes or receptors involved in inflammatory or oncological pathways .

Properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS2/c1-15-7-8-16(2)19(11-15)27-20(30)13-31-23-21-22(25-14-26-23)28-24(32-21)29-10-9-17-5-3-4-6-18(17)12-29/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBBRYDEXWQWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The tetrahydroisoquinoline moiety is then introduced via a nucleophilic substitution reaction. Finally, the dimethylphenyl group is attached through an acylation reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally related to N-(2,5-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide may exhibit significant anticancer properties. For instance:

  • Tetrahydroisoquinoline derivatives are reported to possess cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the tetrahydroisoquinoline structure could enhance anticancer potency by affecting cell proliferation and apoptosis pathways .

Anti-inflammatory Potential

The compound's structural components suggest potential anti-inflammatory properties. In silico studies have shown that similar compounds can act as inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes . This indicates that this compound may be further explored for its anti-inflammatory applications.

Neuroprotective Effects

Given the presence of the tetrahydroisoquinoline moiety—known for its neuroprotective effects—this compound may also be investigated for its potential in treating neurodegenerative diseases. Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit protective effects against neuronal damage .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed for structural confirmation and purity assessment .

Case Studies

Several studies have explored the pharmacological properties of compounds related to this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against MCF-7 and HCT116 cancer cell lines with IC50 values ranging from 1.9–7.52 μg/mL .
Study BShowed promising results in inhibiting 5-lipoxygenase activity in vitro .
Study CInvestigated neuroprotective effects in animal models of Parkinson's disease using tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine core may interact with enzymes or receptors, modulating their activity. The tetrahydroisoquinoline moiety could influence the compound’s binding affinity and specificity, while the dimethylphenyl group might affect its pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares functional motifs with several acetamide derivatives, including sulfanyl linkages and heteroaromatic systems. Below is a detailed comparison with five analogous compounds (CAS numbers provided in ), focusing on structural variations and inferred pharmacological implications.

Table 1: Key Structural and Functional Comparisons

CAS No. Compound Name (Simplified) Core Structure Differences vs. Target Compound Hypothesized Pharmacological Impact
847930-99-8 N-(2,5-dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide Lacks thiazolo[4,5-d]pyrimidine and tetrahydroisoquinoline groups Reduced target specificity due to simpler thiazole ring; lower molecular weight may improve solubility
848314-30-7 N-(3-methylbutylcarbamoyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide Substituted carbamoyl group instead of fused pyrimidine Potential for altered pharmacokinetics (e.g., prolonged half-life) but weaker enzyme inhibition
791082-29-6 N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-N-butylacetamide Benzothiazole and dioxopyrimidine moieties Enhanced DNA intercalation potential but possible cytotoxicity due to dioxopyrimidine
791088-71-6 N-(2,4-Dichlorophenyl)-2-[(4-methoxyphenyl)(2-thienylsulfonyl)amino]acetamide Thienylsulfonyl and dichlorophenyl groups Broader antimicrobial activity but higher risk of off-target effects
791127-34-9 2-(2-chloro-6-fluorophenyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide Tetrazole and halogenated phenyl groups Possible COX-2 inhibition but limited blood-brain barrier penetration due to polarity

Key Findings from Structural Comparisons

Thiazolo[4,5-d]pyrimidine vs. Simpler Heterocycles: The target compound’s fused thiazolo-pyrimidine system (absent in 847930-99-8 and 848314-30-7) likely enhances binding affinity to kinases or purine-binding receptors compared to monocyclic thiazoles. This scaffold mimics ATP’s adenine ring, a feature exploited in kinase inhibitors .

Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline group (unique to the target compound) may improve blood-brain barrier penetration and modulate serotonin or opioid receptors, unlike the benzothiazole in 791082-29-6 or tetrazole in 791127-34-9 .

Sulfanyl Linker: While all compounds share a sulfanyl group, its position between a pyrimidine (target) vs.

Substituent Effects :

  • The 2,5-dimethylphenyl group in the target compound and 847930-99-8 may reduce oxidative metabolism compared to halogenated derivatives (e.g., 791088-71-6).
  • Bulky substituents (e.g., 791082-29-6’s butyl group) could hinder target engagement despite enhancing lipophilicity.

Notes

Biological Activity

N-(2,5-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C19_{19}H22_{22}N4_{4}S
  • Molecular Weight : 342.47 g/mol
  • IUPAC Name : this compound

Structural Components

  • Dimethylphenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Thiazolo[4,5-d]pyrimidine Moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Tetrahydroisoquinoline Derivative : Associated with neuroprotective effects and modulation of neurotransmitter systems.

Pharmacological Effects

  • Anticancer Activity :
    • Preliminary studies suggest that compounds with similar thiazolo-pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases or induction of apoptosis in cancer cells.
  • Neuroprotective Effects :
    • The tetrahydroisoquinoline structure is linked to neuroprotective properties. Research indicates that derivatives can enhance dopaminergic activity and may be beneficial in treating neurodegenerative diseases such as Parkinson's disease.
  • Antimicrobial Activity :
    • Compounds containing thiazole rings have shown promise as antimicrobial agents. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets:

  • Kinase Inhibition : May inhibit signaling pathways crucial for cell proliferation.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuroprotective effects.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of thiazolo-pyrimidine derivatives for their anticancer properties. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Study 2: Neuroprotection

Research conducted on tetrahydroisoquinoline derivatives highlighted their ability to protect neuronal cells from oxidative stress-induced apoptosis. The study demonstrated that these compounds could significantly reduce markers of oxidative damage in vitro .

Study 3: Antimicrobial Activity

A comparative analysis of various thiazole-containing compounds revealed that those similar to the target compound displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported between 10 to 50 µg/mL .

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